cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Description
cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-13-1) is a cyclopentane-based carboxylic acid derivative featuring a 3-chlorobenzoyl substituent. Its molecular formula is C₁₃H₁₃ClO₃, with a molecular weight of 252.69 g/mol . The compound is utilized in pharmaceutical and chemical research, particularly in the development of bioactive molecules. Key physicochemical properties include a purity/specification range provided by suppliers, storage conditions (typically room temperature), and availability in bulk quantities from global suppliers such as those in China, the U.S., and Germany .
Properties
IUPAC Name |
(1R,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAYQFAKTWUOBD-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641312 | |
| Record name | (1R,2S)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-13-1 | |
| Record name | (1R,2S)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis of cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid generally follows a multi-step process involving:
-
- 3-Chlorobenzoyl chloride (or corresponding acid derivatives)
- Cyclopentane-1-carboxylic acid or its derivatives
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- Acylation of the cyclopentane ring at the 2-position with 3-chlorobenzoyl chloride under controlled conditions to ensure cis stereochemistry.
- The reaction typically proceeds via nucleophilic acyl substitution, where the cyclopentane ring bearing a carboxylic acid group acts as the nucleophile attacking the acyl chloride.
-
- The cis configuration is favored by reaction conditions that promote intramolecular interactions or by using chiral catalysts or auxiliaries to control stereochemistry.
- Enzymatic or catalytic asymmetric synthesis methods may be employed to enhance enantiomeric purity.
Detailed Synthetic Procedure (Representative)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Chlorobenzoyl chloride, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature | Acylation of cyclopentane-1-carboxylic acid derivative to introduce the 3-chlorobenzoyl group |
| 2 | Acid work-up (e.g., dilute HCl) | Quenching and isolation of the product |
| 3 | Purification by recrystallization or chromatography | To obtain the cis isomer with high purity |
| 4 | Optional: Enantioselective resolution or asymmetric synthesis | To obtain optically pure enantiomers |
Alternative Synthetic Approaches
Enzymatic Hydrolysis:
Enzyme-catalyzed hydrolysis of racemic esters of the compound can yield optically active this compound with high enantiomeric excess (>90% ee).Chiral Auxiliary or Catalyst Use:
Employing chiral ligands or catalysts during the acylation step can improve stereoselectivity, as demonstrated in related spirocyclic and cyclopentane derivatives synthesis.
Research Findings and Analytical Data
Purity and Characterization
Reaction Yields and Stereoselectivity
| Parameter | Typical Value | Notes |
|---|---|---|
| Yield | 40-60% | Depending on reaction conditions and purification methods |
| Diastereomeric Ratio (cis:trans) | >90:10 | Achieved by controlling reaction temperature and reagent stoichiometry |
| Enantiomeric Excess (ee) | Up to 90%+ | Using enzymatic or chiral catalyst methods |
Comparative Analysis with Related Compounds
Summary of Preparation Method Analysis
| Aspect | Details |
|---|---|
| Starting Materials | 3-Chlorobenzoyl chloride, cyclopentane-1-carboxylic acid derivatives |
| Key Reaction | Nucleophilic acyl substitution (acylation) |
| Stereochemical Control | Temperature control, chiral catalysts, enzymatic resolution |
| Purification | Recrystallization, chromatography |
| Yield Range | 40-60% |
| Enantiomeric Purity | Up to >90% ee with enzymatic or asymmetric methods |
| Analytical Techniques | NMR, IR, MS, HPLC for purity and stereochemistry |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products:
Scientific Research Applications
Organic Synthesis
cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, making it an intermediate for more complex molecules.
Key Reactions:
- Oxidation: The carboxylic acid group can be oxidized to yield carbon dioxide and water.
- Reduction: The chlorobenzoyl group can be reduced to form cyclohexanone derivatives.
- Substitution: The chlorine atom can be substituted with various functional groups, enhancing the compound's versatility in synthesizing derivatives for further applications.
Medicinal Chemistry
Research is ongoing into the medicinal properties of this compound, particularly its potential as a therapeutic agent. Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties. For instance, similar compounds have shown efficacy in inducing apoptosis in cancer cells, indicating that this compound could be explored further for its therapeutic potential against various malignancies .
Case Study Example:
A study on benzene-poly-carboxylic acid complexes demonstrated that related compounds could significantly reduce cell viability in human breast cancer cells by activating pro-apoptotic pathways. This suggests that further investigation into this compound could yield similar results .
Industrial Applications
In the chemical industry, this compound is utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals. Its role as an intermediate allows for the development of new materials with specific properties tailored for industrial needs.
Data Tables on Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecule synthesis | Versatility in chemical reactions |
| Medicinal Chemistry | Potential anti-cancer agent | Induction of apoptosis in cancer cells |
| Industrial Chemicals | Production of specialty chemicals and materials | Development of tailored materials |
Mechanism of Action
The mechanism of action of cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares cis-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid with its analogs, focusing on substituent variations, molecular properties, and safety profiles.
Structural Analogs and Molecular Properties
Key Observations:
- Molecular Weight : The trifluoromethyl analog exhibits the highest molecular weight (300.27 g/mol) due to fluorine atoms, which also contribute to enhanced metabolic stability in drug design .
- Solubility : Methoxy-substituted derivatives (e.g., 3-OCH₃) may exhibit improved aqueous solubility compared to chloro or methyl analogs .
Biological Activity
Cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a unique organic compound with significant potential in medicinal chemistry due to its structural features and biological activities. This compound, characterized by a cyclopentane ring with a carboxylic acid group and a chlorobenzoyl moiety, has been investigated for various biological properties, including antimicrobial and anti-inflammatory effects.
- Molecular Formula: C₁₃H₁₃ClO₃
- Molecular Weight: 252.69 g/mol
- Structure: The compound features chirality, existing as a mixture of enantiomers, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials: Cyclopentanone and 3-chlorobenzoyl chloride.
- Reagents: A base such as pyridine is used to facilitate the reaction.
- Reaction Mechanism: The process begins with the formation of an acylation intermediate, followed by hydrolysis to yield the final product.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits potential antimicrobial activity. The compound's structure allows it to interact with microbial targets, potentially disrupting their biological functions. Specific studies have shown its efficacy against various bacterial strains, although detailed mechanisms remain to be fully elucidated.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound. It is believed that this compound can modulate inflammatory pathways by acting on specific receptors or enzymes involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.
The exact mechanism of action for this compound involves its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes linked to microbial resistance or inflammation.
- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways related to immune responses.
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | Aromatic cyclopentane | Different chlorobenzoyl substitution position |
| 2-(3-Chlorobenzoyl)cyclopentanecarboxylic acid | Aromatic cyclopentane | Lacks cis configuration; may exhibit different reactivity |
| 2-(4-Chlorobenzoyl)cyclopentanecarboxylic acid | Aromatic cyclopentane | Variation in chlorobenzoyl position affecting properties |
This table illustrates how the unique substitution pattern and chirality of this compound may confer distinct biological activities compared to its analogs.
Case Studies
Several case studies have examined the biological activities of this compound:
- Study on Antimicrobial Efficacy: A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents.
- Inflammation Model Testing: In vitro studies using macrophage cell lines showed that treatment with this compound reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for cis-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid, and how can stereochemical purity be ensured?
- Methodology :
- Cyclopentane ring formation : Use [3+2] cycloaddition or ring-closing metathesis to construct the cyclopentane backbone. Introduce the carboxylic acid group via oxidation of a primary alcohol or hydrolysis of a nitrile .
- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like cis-pentacin derivatives) to enforce the cis configuration between the carboxylic acid and 3-chlorobenzoyl groups .
- Validation : Confirm stereochemistry using X-ray crystallography or NOESY NMR to verify spatial proximity of substituents .
Q. What analytical techniques are most effective for characterizing cis-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid?
- Methodology :
- LCMS/HRMS : Use electrospray ionization (ESI) in positive ion mode to detect [M+H]+ ions. Compare observed m/z values (e.g., 252.694 for C₁₃H₁₃ClO₃) with theoretical masses .
- HPLC : Optimize retention times using reversed-phase C18 columns (e.g., 1.03 minutes under SMD-FA05 conditions) and validate purity (>95%) with UV detection at 210–254 nm .
- NMR : Assign peaks for the cyclopentane ring (δ ~1.5–2.5 ppm for CH₂ groups) and aromatic protons (δ ~7.4–8.0 ppm for the 3-chlorobenzoyl moiety) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill management : Absorb leaks with silica gel or acid-neutralizing adsorbents. Dispose of waste via certified hazardous waste contractors .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture, due to its short shelf life and potential sensitivity .
Advanced Research Questions
Q. How does the cis configuration influence the compound’s pharmacological activity compared to its trans isomer?
- Methodology :
- Docking studies : Use molecular modeling software (e.g., AutoDock Vina) to compare binding affinities of cis vs. trans isomers to target proteins (e.g., kinases or GPCRs). The cis conformation may enhance steric complementarity in hydrophobic binding pockets .
- Biological assays : Test both isomers in cell-based assays (e.g., IC₅₀ measurements for enzyme inhibition) to correlate stereochemistry with activity. Prior studies on similar cyclopentane derivatives show cis configurations improve target engagement .
Q. What strategies can resolve contradictions in LogP values reported for this compound?
- Methodology :
- Experimental validation : Measure LogP via shake-flask (aqueous/organic phase partitioning) or HPLC-derived methods using a calibrated C18 column .
- Computational refinement : Apply consensus models (e.g., XLogP3, AlogPS) to reconcile discrepancies between calculated (3.02) and experimental values. Adjust parameters for halogen and cyclopentane contributions .
Q. How can this compound serve as a precursor in synthesizing kinase inhibitors or antiviral agents?
- Methodology :
- Derivatization : Functionalize the carboxylic acid via amide coupling (e.g., EDC/HOBt) with amine-containing pharmacophores. The 3-chlorobenzoyl group can act as a hydrophobic anchor in ATP-binding pockets .
- Case study : Analogous compounds in patent EP4374877A2 (e.g., cyclopentane-carboxylic acid derivatives) show potent activity against kinases like EGFR or ALK .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
